molecular formula C17H15Br2NO4 B450509 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide CAS No. 445002-46-0

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide

Cat. No.: B450509
CAS No.: 445002-46-0
M. Wt: 457.1g/mol
InChI Key: JPDKQWAJOUFFEW-UHFFFAOYSA-N
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Description

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is a complex organic compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes bromine atoms, an ethoxy group, and a formyl group attached to a phenoxy ring, along with a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-ethoxy-4-formylphenol, followed by the formation of the phenoxyacetic acid derivative. This intermediate is then reacted with phenylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: 2-(2,3-dibromo-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.

    Reduction: 2-(6-ethoxy-4-formylphenoxy)-N-phenylacetamide.

    Substitution: 2-(2,3-dihydroxy-6-ethoxy-4-formylphenoxy)-N-phenylacetamide.

Scientific Research Applications

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds with amino acid residues in the active site, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile: Similar structure but with a nitrile group instead of the phenylacetamide moiety.

    2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the phenyl group, making it less hydrophobic.

Uniqueness

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the phenylacetamide moiety enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2NO4/c1-2-23-13-8-11(9-21)15(18)16(19)17(13)24-10-14(22)20-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDKQWAJOUFFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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